Cas no 84907-98-2 (4-tert-butyl 1-methyl (2R)-2-aminobutanedioate)

4-tert-butyl 1-methyl (2R)-2-aminobutanedioate is a chiral ester derivative of aspartic acid, characterized by its tert-butyl and methyl protecting groups, which enhance stability and selectivity in synthetic applications. The (2R)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. Its tert-butyl group offers steric protection, reducing unwanted side reactions, while the methyl ester improves solubility in organic solvents. This compound is particularly useful in peptide synthesis and as a building block for bioactive molecules, where precise stereochemistry is critical. Its robust structure and functional versatility make it a reliable choice for researchers in medicinal chemistry and fine chemical synthesis.
4-tert-butyl 1-methyl (2R)-2-aminobutanedioate structure
84907-98-2 structure
Product Name:4-tert-butyl 1-methyl (2R)-2-aminobutanedioate
CAS No:84907-98-2
MF:C9H17NO4
MW:203.23558306694
MDL:MFCD28001265
CID:3419388
PubChem ID:29921471
Update Time:2025-10-29

4-tert-butyl 1-methyl (2R)-2-aminobutanedioate Chemical and Physical Properties

Names and Identifiers

    • D-ASPARTIC ACID, 4-(1,1-DIMETHYLETHYL) 1-METHYL ESTER
    • H-D-Asp(OtBu)-OMe
    • (R)-4-tert-Butyl 1-methyl 2-aminosuccinate
    • 4-tert-butyl 1-methyl (2R)-2-aminobutanedioate
    • AKOS030212865
    • (R)-4-tert-Butyl1-methyl2-aminosuccinate
    • EN300-23630444
    • SCHEMBL852345
    • 84907-98-2
    • F71586
    • MFCD28001265
    • BS-47554
    • MDL: MFCD28001265
    • Inchi: 1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5,10H2,1-4H3/t6-/m1/s1
    • InChI Key: CWARULQNYJKOMP-ZCFIWIBFSA-N
    • SMILES: O(C(C[C@H](C(=O)OC)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 203.11575802g/mol
  • Monoisotopic Mass: 203.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 78.6Ų

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Additional information on 4-tert-butyl 1-methyl (2R)-2-aminobutanedioate

Comprehensive Overview of 4-tert-butyl 1-methyl (2R)-2-aminobutanedioate (CAS No. 84907-98-2)

4-tert-butyl 1-methyl (2R)-2-aminobutanedioate, with the CAS number 84907-98-2, is a chiral compound widely recognized for its applications in pharmaceutical synthesis and specialty chemicals. This ester derivative of aminobutanedioic acid is particularly valued for its stereochemical purity, as the (2R) configuration ensures high enantioselectivity in reactions. Researchers and industries frequently search for this compound under keywords like "chiral building blocks", "asymmetric synthesis", and "pharmaceutical intermediates", reflecting its relevance in modern organic chemistry.

The growing demand for enantiomerically pure compounds in drug development has positioned 4-tert-butyl 1-methyl (2R)-2-aminobutanedioate as a critical intermediate. Its tert-butyl and methyl ester groups enhance solubility and stability, making it suitable for complex synthetic pathways. Recent trends in green chemistry have also spurred interest in this compound, as its efficient synthesis aligns with sustainable practices. Questions like "How to optimize the yield of (2R)-2-aminobutanedioate derivatives?" or "Role of chiral auxiliaries in asymmetric catalysis" are common among chemists exploring its potential.

From a structural perspective, the aminobutanedioate backbone offers versatility in functionalization, enabling applications in peptide mimetics and bioconjugation. The compound’s CAS No. 84907-98-2 is frequently referenced in patents related to neurological therapeutics and enzyme inhibitors, highlighting its biomedical significance. Analytical techniques such as HPLC and NMR are essential for verifying its purity, a topic often searched alongside "quality control of chiral esters".

In industrial settings, scalability and cost-effectiveness are key concerns. Innovations in continuous flow chemistry and catalytic hydrogenation have improved the production of 4-tert-butyl 1-methyl (2R)-2-aminobutanedioate, addressing queries like "large-scale synthesis of enantiopure esters". Furthermore, its compatibility with protecting group strategies makes it a staple in multistep syntheses, resonating with searches for "modular synthetic routes".

To conclude, CAS No. 84907-98-2 represents a nexus of innovation in chiral chemistry, bridging academic research and industrial applications. Its alignment with trends like "precision medicine" and "sustainable catalysis" ensures its continued relevance. For those exploring its properties, combining spectroscopic validation with computational modeling offers a robust approach to unlocking its full potential.

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